molecular formula C11H17NO4 B010197 (1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid CAS No. 108999-93-5

(1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid

Cat. No. B010197
M. Wt: 227.26 g/mol
InChI Key: WOUNTSATDZJBLP-JGVFFNPUSA-N
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Description

“(1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid” is a complex organic compound. It contains a cyclopentene ring, which is a five-membered ring with one double bond. The compound also has an amino group (NH2) and a carboxylic acid group (COOH), both of which are common functional groups in organic chemistry.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclopentene ring, the introduction of the amino group, and the introduction of the carboxylic acid group. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, suggesting that the amino group might be protected during some stages of the synthesis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the cyclopentene ring, with the amino and carboxylic acid groups likely attached at different positions on the ring. The exact structure would depend on the specific locations of these groups on the ring.



Chemical Reactions Analysis

This compound would likely participate in various chemical reactions. The double bond in the cyclopentene ring could undergo addition reactions, while the amino and carboxylic acid groups could participate in acid-base reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, it might be soluble in certain solvents and have a specific melting point and boiling point.


Safety And Hazards

As with any chemical compound, handling “(1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid” would require appropriate safety precautions. These might include wearing protective clothing and working in a well-ventilated area.


Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has promising pharmaceutical properties, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials.


properties

IUPAC Name

(1R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4-5,7-8H,6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUNTSATDZJBLP-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid

CAS RN

151907-80-1
Record name (1R,4S)-(+)-4-(Boc-amino)-2-cyclopentene-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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